molecular formula C32H40ClN3O7Si B12751260 3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester CAS No. 140447-68-3

3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester

Cat. No.: B12751260
CAS No.: 140447-68-3
M. Wt: 642.2 g/mol
InChI Key: BCGLXMOUEHQOHF-UHFFFAOYSA-N
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Description

3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester involves multiple steps, each requiring specific reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrrolo(3,2-f)quinoline derivatives
  • Indole-based compounds
  • Silylated organic molecules

Uniqueness

What sets 3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester apart is its unique combination of functional groups and structural features

Properties

CAS No.

140447-68-3

Molecular Formula

C32H40ClN3O7Si

Molecular Weight

642.2 g/mol

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-8-chloro-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-1-carboxylate

InChI

InChI=1S/C32H40ClN3O7Si/c1-16-24(31(39)42-7)25-20-12-19(33)14-36(22(20)13-23(27(25)34-16)43-44(8,9)32(2,3)4)30(38)21-11-17-10-18(15-37)28(40-5)29(41-6)26(17)35-21/h10-11,13,19,34-35,37H,12,14-15H2,1-9H3

InChI Key

BCGLXMOUEHQOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3CC(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)CO)Cl)C(=O)OC

Origin of Product

United States

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